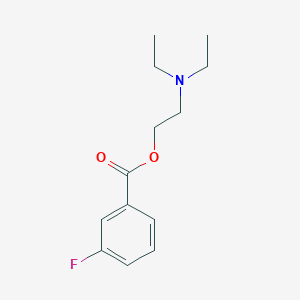

2-(Diethylamino)ethyl 3-fluorobenzoate

Description

2-(Diethylamino)ethyl 3-fluorobenzoate is an ester derived from 3-fluorobenzoic acid and 2-(diethylamino)ethanol. The compound features a fluorinated aromatic ring (meta-substituted fluorine) and a tertiary amine-containing diethylaminoethyl group. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the basic amine group and modulated electronic effects from the fluorine substituent .

Propriétés

Numéro CAS |

2994-22-1 |

|---|---|

Formule moléculaire |

C13H18FNO2 |

Poids moléculaire |

239.29 g/mol |

Nom IUPAC |

2-(diethylamino)ethyl 3-fluorobenzoate |

InChI |

InChI=1S/C13H18FNO2/c1-3-15(4-2)8-9-17-13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9H2,1-2H3 |

Clé InChI |

PDKMSOJVTMBNSH-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC(=CC=C1)F |

SMILES canonique |

CCN(CC)CCOC(=O)C1=CC(=CC=C1)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Key Analogs

Key Observations :

- Amino Group: The diethylaminoethyl group distinguishes the compound from simpler esters (e.g., methyl or ethyl esters), increasing basicity and solubility in acidic environments .

- Complexity : Sulfonylurea derivatives () exhibit larger, multi-functional structures, likely tailored for herbicidal activity, whereas the target compound’s simplicity may favor synthetic versatility .

Physicochemical Properties and Reactivity

Table 2: Inferred Property Comparison

| Property | 2-(Diethylamino)ethyl 3-fluorobenzoate | Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | Metsulfuron Methyl Ester |

|---|---|---|---|

| Solubility | High in polar solvents (amine group) | Moderate (ketone increases polarity) | Low (bulky sulfonylurea) |

| Stability | Resistant to hydrolysis (electron-withdrawing F) | Prone to keto-enol tautomerism | Stable under dry conditions |

| Boiling Point | Elevated (amine and ester groups) | Moderate (ester dominates) | Very high (large structure) |

| Bioactivity | Potential CNS or local anesthetic use | Unclear (research intermediate) | Herbicidal |

Functional Group Influence :

- Fluorine: Enhances lipophilicity and metabolic stability compared to non-fluorinated benzoates .

- Diethylaminoethyl Group: Increases water solubility at acidic pH via protonation, contrasting with methyl esters () that rely on ester hydrolysis for solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.